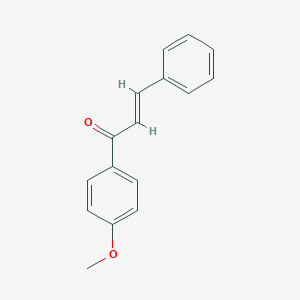

4'-メトキシカルコン

概要

説明

4’-メトキシカルコンはカルコン誘導体であり、フラボノイドファミリーに属する天然物の種類です。これは、カルコン構造の4’位にメトキシ基が存在することを特徴としています。 この化合物は、抗腫瘍、抗炎症、抗酸化などの多様な薬理作用により、注目を集めています .

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-diabetic properties

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

作用機序

4’-メトキシカルコンの生物学的効果は、主にPPARγ(ペルオキシソーム増殖因子活性化受容体ガンマ)の活性化を介して仲介されます。 この活性化は、脂肪細胞分化の調節と、インスリン感受性に関連するさまざまなアディポカインの調節につながります . さらに、炎症と癌において重要な役割を果たすNF-κBシグナル伝達を阻害することが示されています .

類似の化合物:

- 4,4’-ジメトキシカルコン

- イソリクイリチゲニン

- フロレチン

- ヘリクリセチン

- フラボカワインAおよびC

比較: 4’-メトキシカルコンは、4’位の特異的なメトキシ置換により際立っており、これはユニークな薬理学的特性をもたらします。 他のカルコンと比較して、PPARγおよびNF-κB経路を調節する際の活性が高く、治療用途における有望な候補となっています .

生化学分析

Biochemical Properties

4’-Methoxychalcone regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity . It has also been found to have significant activity against promastigotes and intracellular amastigotes of Leishmania amazonensis .

Cellular Effects

Molecular Mechanism

At the molecular level, 4’-Methoxychalcone exerts its effects through various mechanisms. It causes an increase in PPARγ expression during differentiation, while C/EBPβ protein expression is relatively unaffected . This suggests that 4’-Methoxychalcone may exert its effects through the modulation of these key regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4’-Methoxychalcone have been observed over time in laboratory settings. For instance, it has been shown to have a significant impact on the differentiation of preadipocytes over a period of 8 days

Dosage Effects in Animal Models

For instance, oral administration of certain chalcones has shown good effects in animal models infected with Leishmania .

Metabolic Pathways

It is known that chalcones are important secondary metabolites of plants and are biosynthesized via the shikimate pathway .

Transport and Distribution

The microencapsulation of molecules like 4’-Methoxychalcone can raise serious stability issues in microparticle manufacturing and storage .

Subcellular Localization

Chalcone isomerase, an enzyme involved in the biosynthesis of chalcones, has been found in the cytoplasm, cell wall, and nucleus of certain plant cells

準備方法

合成経路と反応条件: 4’-メトキシカルコンは、クラィゼン‐シュミット縮合反応によって合成することができます。 これは、通常エタノール溶液中で、水酸化ナトリウムまたは水酸化カリウムなどのアルカリ触媒の存在下、p-メトキシベンズアルデヒドとアセトフェノンを反応させることを伴います . 反応混合物を室温で攪拌すると、生成物が溶液から析出します。粗生成物は、再結晶によって精製されます。

工業的生産方法: 工業的な環境では、4’-メトキシカルコンの合成は、同様の経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。 連続フロー反応器と自動化システムの使用は、プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: 4’-メトキシカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するカルコンエポキシドを形成するように酸化することができます。

還元: α、β-不飽和カルボニル系の還元により、ジヒドロカルコンを生成できます。

一般的な試薬と条件:

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬。

還元: 水素ガス存在下で、パラジウム炭素 (Pd/C) などの触媒。

主要な生成物:

酸化: カルコンエポキシド。

還元: ジヒドロカルコン。

置換: ハロゲン化カルコン

4. 科学研究への応用

化学: より複雑な有機分子の合成のための前駆体として使用されます。

生物学: PPARγ活性化を介した脂肪細胞分化などの細胞プロセスを調節する役割について調査されています.

類似化合物との比較

- 4,4’-Dimethoxychalcone

- Isoliquiritigenin

- Phloretin

- Helichrysetin

- Flavokawain A and C

Comparison: 4’-Methoxychalcone stands out due to its specific methoxy substitution at the 4’ position, which imparts unique pharmacological properties. Compared to other chalcones, it has shown enhanced activity in modulating PPARγ and NF-κB pathways, making it a promising candidate for therapeutic applications .

生物活性

4'-Methoxychalcone (4-MC) is a member of the chalcone family, which are naturally occurring compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with 4'-methoxychalcone, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

4'-Methoxychalcone can be synthesized through various methods, including Claisen-Schmidt condensation reactions. The compound is characterized by its methoxy group at the para position of the aromatic ring, which significantly influences its biological activity. Characterization techniques such as FT-IR, NMR, and GC-MS are commonly employed to confirm the structure and purity of synthesized chalcones.

1. Antioxidant Activity

4'-Methoxychalcone exhibits significant antioxidant properties. In studies involving RAW 264.7 macrophages, it was shown to attenuate lipopolysaccharide (LPS)-induced oxidative stress by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and enhancing glutathione levels . This suggests its potential in combating oxidative stress-related diseases.

2. Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It also reverses the inhibitory effects of TNF-α on adipocyte differentiation, indicating its role in modulating inflammatory responses in metabolic disorders .

3. Neuroprotective Properties

Research indicates that 4'-methoxychalcone possesses neuroprotective effects. It has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and insulin-like growth factor 1 receptor (IGF-1R), which are crucial for neuronal survival and function . This activity suggests potential applications in neurodegenerative diseases.

4. Antimicrobial Activity

The antibacterial properties of 4'-methoxychalcone have been evaluated against various pathogens. Studies have shown that certain derivatives exhibit moderate antibacterial activity against gram-positive bacteria, although they may be less effective against gram-negative strains .

5. Anticancer Activity

Several studies have investigated the anticancer potential of chalcones, including 4'-methoxychalcone. It has exhibited cytotoxic effects against various cancer cell lines, such as cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells . The IC50 values obtained from these studies indicate significant potency, particularly in inhibiting cancer cell proliferation.

The mechanisms underlying the biological activities of 4'-methoxychalcone involve multiple pathways:

- Antioxidant Mechanism : Activation of Nrf2 leads to enhanced expression of antioxidant enzymes.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of pro-inflammatory cytokines.

- Neuroprotective Mechanism : Modulation of signaling pathways related to neuronal survival and apoptosis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

特性

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHAPASNNVTSN-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238595 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22966-19-4, 959-23-9 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 959-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-styryl p-anisyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | 4'-Methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4'-Methoxychalcone?

A1: 4'-Methoxychalcone has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. []

Q2: What spectroscopic data is available for characterizing 4'-Methoxychalcone?

A2: 4'-Methoxychalcone has been characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy [, , , ]* Ultraviolet-Visible (UV-Vis) spectroscopy [, , , ]* Mass Spectrometry (MS) [, , , ]* Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) [, , , ]

Q3: What are some of the biological activities reported for 4'-Methoxychalcone?

A3: 4'-Methoxychalcone and its derivatives have demonstrated a range of biological activities, including:* Anti-inflammatory: Inhibition of prostaglandin E2 (PGE2) production by suppressing cyclooxygenase-2 (COX-2) induction. [, , , ]* Anti-angiogenic: Reduction of angiogenesis in chick embryos and bFGF-induced vessel formation. []* Anti-tumor: Inhibition of tumor volume and weight in murine models. []* Antibacterial: Moderate activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. []* Antioxidant: Radical scavenging activity against DPPH radicals. [, ]* Antileishmanial: Growth inhibition of Leishmania amazonensis by altering sterol composition and biosynthesis. []* Anti-diabetic: Attenuation of blood glucose levels in streptozotocin-induced diabetic rats. [, ]

Q4: How does 4'-Methoxychalcone interact with its targets to exert its biological effects?

A4: The mechanism of action varies depending on the specific biological activity:

- Anti-inflammatory activity: 4'-Methoxychalcone derivatives inhibit the expression of COX-2 protein, leading to reduced PGE2 production. [, ] They may also suppress NF-κB and AP-1 activation, further contributing to their anti-inflammatory effects. []

- Anti-angiogenic and anti-tumor activities: 4'-Methoxychalcone exhibits anti-proliferative activity against calf pulmonary arterial endothelial cells, possibly by inhibiting COX-2 enzyme induction. []

- Antileishmanial activity: 4'-Methoxychalcone alters sterol composition in Leishmania amazonensis by interfering with sterol biosynthesis, leading to the accumulation of early precursors and reduced levels of mature sterols. []

- Antidiabetic activity: 4'-Methoxychalcone exhibits antihyperglycemic effects, potentially through the inhibition of the alpha-glucosidase enzyme and antiglycation activity. []

Q5: Does 4'-Methoxychalcone exhibit any cytotoxic effects?

A5: Studies have shown varying degrees of cytotoxicity depending on the cell line and concentration tested. For instance:* 4'-Methoxychalcone exhibited moderate cytotoxicity against the HeLa cell line. []* It showed significant cytotoxic activity against the SGC cell line. []* It demonstrated low cytotoxicity in the canine malignant histiocytic cell line DH82 compared to its anti-tumor activity. []

Q6: How do structural modifications of 4'-Methoxychalcone affect its biological activity?

A6: Structural modifications significantly influence the biological activity of 4'-Methoxychalcone:

- Presence of hydroxyl groups: Compounds with 3,4-dihydroxyl substituents on the chalcone scaffold generally exhibit potent antioxidant and anti-inflammatory activities. []

- Methoxy group position: The presence of a methoxy group at the 4'-position is crucial for inhibiting PGE2 production. []

- Additional substituents: Introducing other groups, such as a trifluoromethyl group or prenyl groups, can alter activity profiles and potency. [, ]

- Oxime formation: Converting 4'-Methoxychalcone to its oxime derivative enables its use as a gravimetric and spectrophotometric reagent for Cu(II) determination. []

Q7: What are the potential applications of 4'-Methoxychalcone?

A7: Based on its diverse biological activities, 4'-Methoxychalcone holds potential for various applications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。